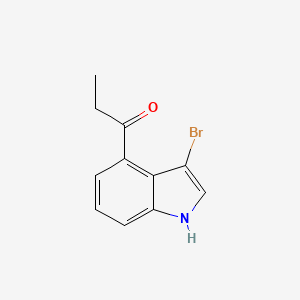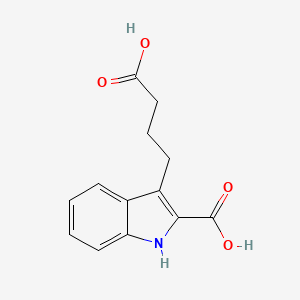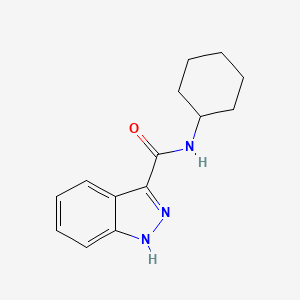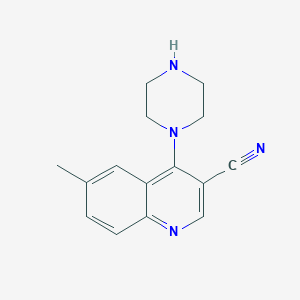
Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-amino-5-chlorothiazole-4-carboxylate with hydrochloric acid. One common method involves the following steps:
Starting Materials: Ethyl 2-amino-5-chlorothiazole-4-carboxylate, hydrochloric acid.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures (e.g., 80°C) for a specific duration (e.g., 2 hours) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring.
Applications De Recherche Scientifique
Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-5-methylthiazole-4-carboxylate
- Ethyl 2-aminothiazole-4-carboxylate
- Ethyl 2-amino-5-bromothiazole-4-carboxylate
- Ethyl 2-amino-5-iodothiazole-4-carboxylate
Uniqueness
Ethyl 2-amino-5-chlorothiazole-4-carboxylate hydrochloride is unique due to the presence of the chlorine atom in the thiazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the synthesis of specific derivatives with desired properties.
Propriétés
Formule moléculaire |
C6H8Cl2N2O2S |
|---|---|
Poids moléculaire |
243.11 g/mol |
Nom IUPAC |
ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O2S.ClH/c1-2-11-5(10)3-4(7)12-6(8)9-3;/h2H2,1H3,(H2,8,9);1H |
Clé InChI |
FZLZHTXICJCTAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)

![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)

![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)







![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)

